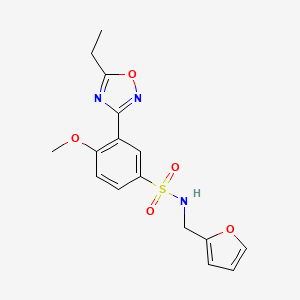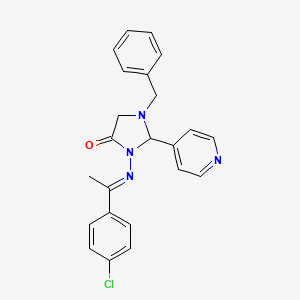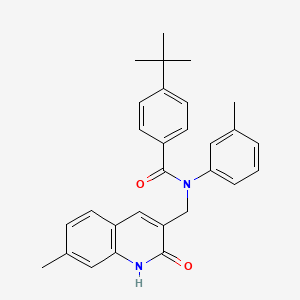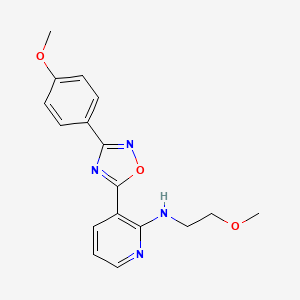
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It’s a derivative of benzoic acid, with three methoxy groups attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate” are not available, methyl 3,4,5-trimethoxybenzoate can be synthesized from methanol and 3,4,5-trimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of methyl 3,4,5-trimethoxybenzoate has been determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
Methyl 3,4,5-trimethoxybenzoate is a solid with a melting point of 82-84 °C and a boiling point of 274-275 °C . Its molecular weight is 226.23 .Mechanism of Action
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate is not fully understood, but it is thought to act by scavenging reactive oxygen species (ROS) and inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound may also activate signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include reducing oxidative stress and inflammation, inhibiting the growth and proliferation of cancer cells, and improving cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate in lab experiments is that it is a synthetic compound that can be prepared in high yields using a variety of methods. This makes it relatively easy to obtain and work with in the lab. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
Future Directions
There are several future directions for research on (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to guide the design of future experiments. Another area of research could focus on testing the compound's effects in animal models of specific diseases, such as cancer or Alzheimer's disease. Additionally, researchers could explore ways to modify the compound's structure to improve its efficacy or reduce any potential side effects.
Synthesis Methods
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-hydroxy-6-methylquinoline with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Both of these methods have been used successfully to prepare the compound in high yields.
Scientific Research Applications
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in scientific research. One area of research has focused on the compound's potential as an antioxidant and anti-inflammatory agent. Studies have shown that the compound can reduce oxidative stress and inflammation in cells, which may have implications for the treatment of a range of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Safety and Hazards
Properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-5-6-16-13(7-12)8-15(20(23)22-16)11-28-21(24)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBXKSYBLCOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)
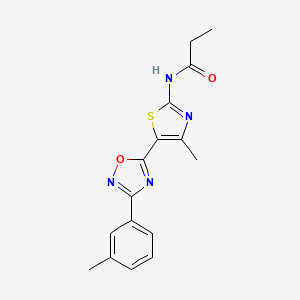
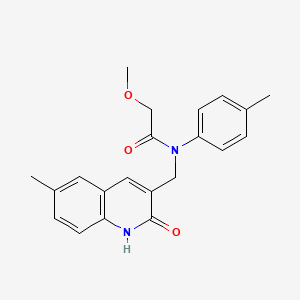
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)


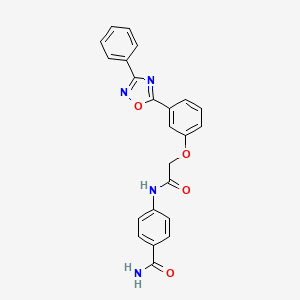
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)

